Home > Products > Screening Compounds P92629 > 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione - 646519-84-8

5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-1693274
CAS Number: 646519-84-8
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione is a novel small molecule designed based on the structure of pioglitazone. It acts as a ligand for the mitochondrial outer membrane protein mitoNEET. MitoNEET is considered a potential target for treating type II diabetes.

Synthesis Analysis
  • Formation of a thiourea derivative: This can be achieved by reacting an amine with carbon disulfide. ,
  • Cyclization to form the thiazolidine-2,4-dione ring: This is typically accomplished by reacting the thiourea derivative with ethyl bromoacetate.
  • Introduction of the substituents: Various reactions, such as condensation with aldehydes, can be used to introduce substituents at the 5-position of the thiazolidine-2,4-dione ring. ,
Chemical Reactions Analysis
  • Knoevenagel condensation: The acidic proton at the 5-position of the thiazolidine-2,4-dione ring can react with aldehydes or ketones to form arylidene derivatives.
Mechanism of Action

5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione exerts its effects by binding to mitoNEET. Although the precise mechanism is not fully elucidated, it is suggested that this binding may influence mitochondrial function, contributing to its therapeutic effects in diabetes.

Applications
  • Type II Diabetes Research: 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione has shown promise as a potential therapeutic agent for type II diabetes. In studies using db/db mice, a model of type II diabetes, the compound demonstrated improvements in hyperglycemia, hyperlipidemia, and glucose intolerance, with efficacy comparable to pioglitazone but without the associated weight gain.
  • Mitochondrial Function Research: The compound's ability to bind to mitoNEET and influence mitochondrial complex II + III activity suggests its potential as a tool for investigating mitochondrial function and its role in metabolic diseases.

1. Pioglitazone Compound Description: Pioglitazone (5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione) is a well-known insulin sensitizer used for the treatment of type II diabetes. [] It acts by binding to the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose and lipid metabolism. []

Relevance: Pioglitazone shares a very similar structure with the target compound, 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione. Both compounds feature a thiazolidinedione ring and a 5-ethylpyridin-2-yl group linked by an ethoxyphenyl chain. The key difference lies in the presence of a hydroxyl group in the ethoxy linker of the target compound, which is absent in pioglitazone. This structural similarity suggests potential antidiabetic activity for the target compound, possibly through mechanisms related to mitoNEET or PPARγ modulation. []

2. TT01001Compound Description: TT01001 (ethyl-4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate) is a novel small molecule designed based on the structure of pioglitazone. [] It has demonstrated improved hyperglycemia, hyperlipidemia, and glucose intolerance in type II diabetes model db/db mice, comparable to pioglitazone. [] Unlike pioglitazone, TT01001 doesn't activate PPARγ but exhibits its antidiabetic effects by binding to mitoNEET, a mitochondrial outer membrane protein involved in insulin sensitization. []

Relevance: Although structurally distinct from the target compound, TT01001 is relevant due to its shared connection with pioglitazone and the mitoNEET pathway. Both the target compound and TT01001 are structurally related to pioglitazone and may exhibit antidiabetic properties through interactions with mitoNEET. [] This highlights the potential of exploring the target compound's interaction with mitoNEET as a possible mechanism for its biological activity.

5-[(2-(3,4,5-trimethoxyphenyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione (Inh I)

Compound Description: This compound is a thiazolidinedione derivative investigated as a potential corrosion inhibitor for mild steel in hydrochloric acid solution. [] Experimental studies showed that Inh I exhibits good inhibition efficiency, which increases with concentration. []

Relevance: Inh I, like the target compound, contains a thiazolidine-2,4-dione ring system, suggesting potential shared chemical properties. [] Although their structures differ significantly beyond the thiazolidinedione moiety, the presence of this common pharmacophore warrants considering potential overlapping biological activities for Inh I and the target compound. []

5-[2-(3,4,5-trimethoxyphenyl)-6-(4-methoxylphenyl)-imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione (Inh II)

Compound Description: Similar to Inh I, this compound is also a thiazolidinedione derivative studied for its corrosion inhibition properties on mild steel in hydrochloric acid. []

Relevance: Similar to Inh I, the presence of the thiazolidine-2,4-dione ring in both Inh II and the target compound suggests potential shared chemical properties. [] The structural similarities between the two compounds, specifically the shared thiazolidinedione moiety, warrant investigation into potential overlapping biological activities, despite the structural differences beyond this shared pharmacophore. []

Methyl 4-(4-((2,4-dioxo-1,3-thiazolidin-5-yl)methyl)phenoxy)-3-(5-ethylpyridin-2-yl)butanoate

Compound Description: This compound is a potential inhibitor of the transcription initiation factor-like protein of Leishmania donovani, identified through virtual screening studies. []

Relevance: This compound shares a high degree of structural similarity with the target compound, 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione. Both compounds possess a 1,3-thiazolidine-2,4-dione ring, a 5-ethylpyridin-2-yl group, and a phenoxy linker. The major structural difference lies in the butanoate group attached to the phenoxy ring in this compound, which replaces the hydroxyethoxy group present in the target compound. This structural resemblance suggests that the target compound could also potentially act on the Leishmania donovani transcription initiation factor-like protein, similar to this compound. []

Properties

CAS Number

646519-84-8

Product Name

5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-10,16,22H,2,11H2,1H3,(H,21,23,24)

InChI Key

DHEMRUAQCKZNJB-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)O

Canonical SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.